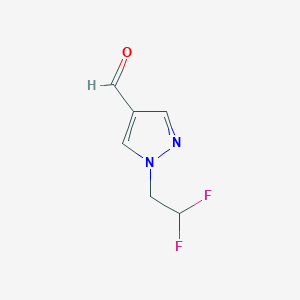

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBYBZSKPXZIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The target compound’s 2,2-difluoroethyl group may be introduced via fluorination of a 2-chloroethyl precursor. In a typical procedure:

- Substrate Preparation : 1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde is synthesized via alkylation of pyrazole-4-carbaldehyde with 1,2-dichloroethane.

- Fluorination : The chloroethyl intermediate undergoes halogen exchange using potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide or dimethylacetamide) at elevated temperatures (130–160°C).

- Catalysis : Phase transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enhance reactivity by solubilizing KF in the organic phase.

Key Parameters :

Workup and Purification

Post-reaction, the mixture is diluted with toluene, filtered to remove insoluble salts, and concentrated under vacuum. The crude product is typically purified via distillation or recrystallization, yielding 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with >85% purity.

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

Pyrazole rings are commonly constructed via cyclocondensation between 1,3-diketones and hydrazines. For this compound, this method requires a difluoroethyl-substituted hydrazine.

Synthetic Pathway

- Hydrazine Synthesis : 2,2-Difluoroethylhydrazine is prepared by reducing 2,2-difluoronitroethane or via hydrazine substitution with 2,2-difluoroethyl halides.

- Cyclocondensation : Reacting the hydrazine derivative with a 1,3-diketone (e.g., 4-oxopent-2-enal) under acidic or basic conditions forms the pyrazole ring.

- Formylation : The 4-position aldehyde is introduced via Vilsmeier-Haack formylation, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Optimization Challenges :

- Regioselectivity : Ensuring substitution at the 1- and 4-positions requires careful control of reaction conditions.

- Stability : The aldehyde group may require protection (e.g., acetal formation) during cyclocondensation to prevent side reactions.

Direct Alkylation of Pyrazole-4-Carbaldehyde

Direct N-alkylation of pyrazole-4-carbaldehyde with 2,2-difluoroethylating agents offers a straightforward route.

Alkylation Agents and Conditions

- Electrophiles : 2,2-Difluoroethyl bromide, iodide, or tosylate.

- Base : Potassium carbonate or sodium hydride in aprotic solvents (e.g., tetrahydrofuran or acetonitrile).

- Temperature : 60–80°C for 12–24 hours.

Yield Considerations :

- Excess alkylating agent (1.5–2.0 equivalents) improves conversion.

- Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Solvent Choice : Dimethylacetamide (DMAC) is preferred over dimethylformamide (DMF) due to lower toxicity.

- Waste Management : Fluoride byproducts require neutralization before disposal.

Emerging Methodologies

Electrochemical Fluorination

Recent advances in electrochemistry enable direct C–H fluorination of ethyl groups, potentially bypassing halogen exchange steps. This method remains experimental for pyrazole systems.

Flow Chemistry

Continuous flow systems improve heat transfer and reaction control in fluorination processes, reducing decomposition risks.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles under controlled temperature and pH conditions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins, leading to the formation of Schiff bases. This reactivity makes it a useful tool in the study of enzyme mechanisms and protein interactions . The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde and analogous compounds:

Key Observations :

- Electron-Withdrawing Groups : The difluoroethyl and trifluoroethyl groups increase the electrophilicity of the aldehyde, making it reactive toward nucleophiles like hydrazines or amines. This contrasts with phenyl-substituted derivatives, where electron-donating aryl groups reduce electrophilicity .

- Metabolic Stability: Fluorinated ethyl groups (difluoro/trifluoro) are less prone to oxidative metabolism compared to non-fluorinated analogs, a key consideration in drug design .

Antioxidant Activity

- 1-Benzoyl-3-phenyl derivatives : Exhibited IC₅₀ values near standard antioxidants (e.g., ascorbic acid) in DPPH radical scavenging assays, attributed to the resonance-stabilized hydrazone intermediates .

- 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Demonstrated dose-dependent DPPH inhibition (25–100 μg/mL), with IC₅₀ values comparable to reference compounds .

- 1-(2,2-Difluoroethyl) analog: No direct data, but the electron-deficient aldehyde may reduce radical scavenging efficiency compared to aryl-substituted analogs.

Antimicrobial Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Showed broad-spectrum activity against ATCC bacterial/fungal strains (MIC values: 12.5–50 μg/mL) due to the nitrile group’s polarity and hydrogen-bonding capacity .

- 1-Phenyl-3-(4-propargyloxyphenyl) derivatives : Moderate antibacterial activity linked to the propargyloxy group’s ability to disrupt microbial membranes .

Physicochemical and Crystallographic Properties

- Crystallography: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C-H···O interactions stabilizing the structure .

- Solubility : Fluorinated derivatives (e.g., difluoro/trifluoroethyl) exhibit lower aqueous solubility than phenyl-substituted analogs due to increased hydrophobicity .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group enhances its reactivity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₂N₂O, with a molecular weight of 174.15 g/mol. The compound features a pyrazole ring and an aldehyde functional group, which contribute to its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₂N₂O |

| Molecular Weight | 174.15 g/mol |

| Functional Groups | Pyrazole ring, Aldehyde |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, influencing various biochemical pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor functions, thus impacting cellular processes involved in inflammation and cancer progression .

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, related compounds have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

- Antimicrobial Properties : Some pyrazole derivatives have exhibited promising antimicrobial activity against various bacterial strains such as E. coli and S. aureus. This suggests that this compound may have similar potential .

- Cytotoxic Effects : Initial findings indicate that this compound might possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Studies : A series of substituted pyrazoles were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. One derivative showed significant anti-inflammatory effects comparable to standard drugs like diclofenac .

- Antimicrobial Testing : Compounds structurally related to this compound were tested against various pathogens, revealing notable efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Cytotoxicity Assays : Research indicated that certain pyrazole derivatives could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction .

Q & A

Q. Optimization Strategies :

- Continuous flow reactors : Enhance yield and reduce reaction time by improving heat/mass transfer .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation .

- Temperature control : Maintain 0–5°C during fluorination to minimize decomposition .

| Method | Yield | Key Parameters | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 60–75% | DMF, POCl₃, 80°C, 6h | |

| Flow reactor synthesis | 85–90% | Residence time: 30 min, 50°C | |

| Protected intermediate | 70% | TBDMS protection, -20°C fluorination |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet) .

- Difluoroethyl group: δ 4.5–5.0 ppm (triplet, J = 6–8 Hz for -CH₂CF₂) .

- IR Spectroscopy :

- Aldehyde C=O stretch: 1680–1720 cm⁻¹ .

- C-F stretches: 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) :

- Molecular ion peak at m/z 189.053 (C₇H₇F₂N₂O⁺) .

How does the presence of the 2,2-difluoroethyl group influence the compound's reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

Advanced Research Question

The electron-withdrawing nature of the difluoroethyl group:

- Increases aldehyde electrophilicity : Enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Reduces steric hindrance : Fluorine’s small atomic radius allows better substrate access vs. bulkier substituents (e.g., ethyl or phenyl) .

Q. Experimental Validation :

- Compare reaction rates with 1-(ethyl)-1H-pyrazole-4-carbaldehyde using kinetic studies.

- Monitor by HPLC or ¹H NMR .

What strategies can be employed to address regioselectivity challenges during the introduction of substituents on the pyrazole ring?

Advanced Research Question

- Directing groups : Use -NO₂ or -NH₂ at specific positions to guide electrophilic substitution .

- Microwave-assisted synthesis : Improve regioselectivity via rapid, uniform heating .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation .

| Strategy | Regioselectivity | Yield | Reference |

|---|---|---|---|

| Microwave (100°C, 20 min) | >90% N-alkylation | 75% | |

| -NO₂ directing group | Para-substitution | 68% |

How can computational chemistry approaches aid in predicting the biological activity of this compound against specific enzyme targets?

Advanced Research Question

- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. Case Study :

- Docking of the aldehyde group into COX-2’s hydrophobic pocket suggested anti-inflammatory potential .

What are the key considerations when designing stability studies for this aldehyde-containing compound under various storage conditions?

Basic Research Question

Q. Stability Data :

| Condition | Degradation (%) | Time | Reference |

|---|---|---|---|

| 25°C, air exposure | 25% | 30 days | |

| -20°C, N₂ atmosphere | <5% | 6 months |

How does the electronic nature of the difluoroethyl substituent affect the compound's solubility profile and formulation development?

Advanced Research Question

- Lipophilicity enhancement : LogP increases by ~0.5 vs. non-fluorinated analogs, reducing aqueous solubility .

- Formulation strategies : Use cyclodextrins or PEGylation to improve solubility .

Q. Solubility Comparison :

| Substituent | Water Solubility (mg/mL) | Reference |

|---|---|---|

| 2,2-Difluoroethyl | 1.2 | |

| Ethyl | 3.8 |

What methodologies are recommended for investigating structure-activity relationships of this compound in antimicrobial applications?

Advanced Research Question

- Analog synthesis : Vary substituents (e.g., replace aldehyde with carboxylic acid) and test against Gram± bacteria .

- Bioisosteric replacement : Substitute difluoroethyl with trifluoromethyl to assess fluorine’s role .

- Enzyme inhibition assays : Measure IC₅₀ against bacterial dihydrofolate reductase .

Q. SAR Findings :

- Aldehyde group critical for binding via Schiff base formation with lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.